三肌动蛋白

描述

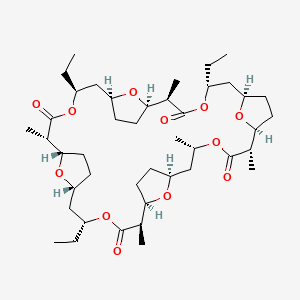

Trinactin is a tetracyclic lactone compound produced by Streptomyces . It is a monovalent cation ionophore with high selectivity to ammonium and potassium . It can inhibit the proliferation of T cells induced by IL-2, and inhibit the production of cytokines at nanomolar levels of IL-2, IL-4, IL-5, and interferon-γ .

Molecular Structure Analysis

Trinactin has a molecular formula of C43H70O12 and a molecular weight of 779.0 . The exact structure of Trinactin is not provided in the available literature.Physical And Chemical Properties Analysis

Trinactin is soluble in ethanol, methanol, DMF, and DMSO . It has a boiling point of 909.7°C at 760 mmHg and a density of 1.024 g/cm3 .科学研究应用

Application 1: Antifungal Activity

- Specific Scientific Field : Medical Mycology

- Summary of the Application : Trinactin, along with monactin and dinactin, are part of a group of related ionophores known as macrotetrolides. These compounds have been identified as having robust antifungal activity against clinical isolates of Candida albicans, Cryptococcus, and fluconazole-resistant C. krusei and C. albicans .

- Methods of Application or Experimental Procedures : The antifungal activity of these compounds was identified through a Saccharomyces cerevisiae reporter strain that conditionally expresses group III hybrid histidine kinases (HHKs). This high-throughput bioassay was used to screen microbial extracts natural products for antifungals .

- Results or Outcomes : The macrotetrolides demonstrated broader, more potent fungistatic activity against multiple Candida spp., Cryptococcus spp., and Candida albicans in biofilms. They were also active in an animal model of C. albicans biofilm, but were found to have inconsistent activity against fluconazole-resistant C. albicans, with most isolates resistant to this natural product .

Application 2: Treatment of Dermatophytosis

- Specific Scientific Field : Dermatology

- Summary of the Application : Trinactin is used in the treatment of dermatophytosis, a common skin infection caused by dermatophytes . Dermatophytes are a type of fungi that can cause infections in the skin, hair, and nails.

- Methods of Application or Experimental Procedures : A comprehensive search was performed for all entries in various databases up to July 31, 2012. Randomized controlled trials that compared topical antifungals with one another or with placebo in dermatophytosis treatment were selected for analysis .

- Results or Outcomes : The pooled data of the 65 trials identified did not show any statistically significant differences among the antifungals concerning the outcome of mycologic cure at the end of treatment .

Application 3: Treatment of Athlete’s Foot, Ringworm, Jock Itch

- Specific Scientific Field : Dermatology

- Summary of the Application : Trinactin is an over-the-counter (OTC) antifungal medication that’s applied to the skin to treat ringworm, jock itch, and athlete’s foot . It also helps relieve symptoms like itching, burning, cracking, and redness from these fungal infections .

- Methods of Application or Experimental Procedures : This medication comes in different topical forms, including a spray, powder spray, cream, and liquid . Tolnaftate can be used for adults and children 2 years and older, unless otherwise directed by a provider .

- Results or Outcomes : Most people have few to no side effects while using this medication, though some can have mild skin irritation .

Application 4: Blockchain Technology

- Specific Scientific Field : Computer Science

- Summary of the Application : Trinactin, as a part of blockchain technology, could lend security measures to the scientific process . Blockchain technology is the much-hyped technology behind Bitcoin, which has intoxicated investors around the world and is now making tentative inroads into science .

- Methods of Application or Experimental Procedures : Blockchain technology creates an immutable public record of transactions . It is created by a community of ‘miners’, who run Bitcoin software on their hardware and compete to discover a hard-to-find number by trial and error .

- Results or Outcomes : The victor of this contest adds an encrypted block of transactions to the chain and earns a financial reward . They communicate the extended blockchain to all the other miners, and the process starts again .

Application 5: Smart Contracts

- Specific Scientific Field : Computer Science

- Summary of the Application : Trinactin, as a part of smart contracts in blockchain technology, facilitates, verifies, and enforces automatically the negotiation and agreement among multiple untrustworthy parties .

- Methods of Application or Experimental Procedures : Smart contracts are executable codes that run on top of the blockchain . They are designed to facilitate, verify, and enforce automatically the negotiation and agreement among multiple untrustworthy parties .

- Results or Outcomes : Despite the bright side of smart contracts, several concerns continue to undermine their adoption, such as security threats, vulnerabilities, and legal issues .

安全和危害

未来方向

属性

IUPAC Name |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQMKYUSAALDDY-MQEBUAKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997055 | |

| Record name | 5,14,23-Triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinactin | |

CAS RN |

7561-71-9 | |

| Record name | Trinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,14,23-Triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,14,23-triethyl-2,11,20,29,32-pentamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)

![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)

![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)